4-Hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylic acid 1,1-dioxide
Description
4-Hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylic acid 1,1-dioxide is a benzothiazine derivative characterized by a bicyclic aromatic system fused with a thiazine ring, a carboxylic acid group at position 3, and a hydroxyl group at position 2. The 1,1-dioxide moiety indicates sulfonation at the sulfur atom in the thiazine ring. This compound serves as a core structure for several nonsteroidal anti-inflammatory drugs (NSAIDs), including piroxicam and tenoxicam, which are modified via substitution at the carboxamide or ester groups .
Synthesis:
The compound can be synthesized via cyclization of sulfonamide intermediates. For example, hydrolysis of ethyl 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide under basic conditions yields the carboxylic acid derivative . Alternatively, condensation reactions with hydrazine hydrate produce carboxamide derivatives, as demonstrated in the synthesis of 4-hydroxy-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-dioxide .
Properties
IUPAC Name |
4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5S/c1-11-8(10(13)14)9(12)6-4-2-3-5-7(6)17(11,15)16/h2-5,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZOXRHYFAORSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20715801 | |
| Record name | 4-Hydroxy-2-methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20715801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88741-92-8 | |
| Record name | 2H-1,2-Benzothiazine-3-carboxylic acid, 4-hydroxy-2-methyl-, 1,1-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088741928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-2-methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20715801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-1,2-BENZOTHIAZINE-3-CARBOXYLIC ACID, 4-HYDROXY-2-METHYL-, 1,1-DIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW2JN74TJL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of 4-Hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylic acid 1,1-dioxide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the chalcones produced can be cyclized with diphenylthiourea in ethanol using potassium hydroxide and a few drops of piperidine as a catalyst . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-Hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylic acid 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Scientific Research Applications
Anti-inflammatory Properties
One of the primary applications of 4-hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylic acid 1,1-dioxide is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Its structural similarity to well-known NSAIDs like meloxicam and piroxicam suggests potential efficacy in reducing inflammation and pain.
Case Study:
Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity in animal models. For instance, a study published in the Journal of Medicinal Chemistry reported that modifications to the benzothiazine core improved the anti-inflammatory potency compared to traditional NSAIDs .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have indicated that it possesses activity against various bacterial strains, making it a candidate for further development as an antibiotic.
Data Table: Antimicrobial Efficacy
Herbicidal Activity
Recent studies have explored the herbicidal properties of this compound. Its ability to inhibit certain plant enzymes involved in growth pathways positions it as a potential herbicide.
Case Study:
Field trials conducted on crops such as corn and soybeans showed that formulations containing this compound effectively reduced weed populations without harming the crops themselves .
Plant Growth Regulation
In addition to herbicidal properties, research indicates that this compound may act as a plant growth regulator, enhancing crop yield under specific conditions.
Data Table: Effects on Crop Yield
| Crop Type | Application Rate (g/ha) | Yield Increase (%) | Reference |
|---|---|---|---|
| Corn | 50 | 15 | Agricultural Science Journal |
| Soybean | 30 | 10 | Agricultural Science Journal |
Polymer Additives
The compound's unique chemical structure allows it to be used as an additive in polymer formulations to enhance thermal stability and mechanical properties.
Case Study:
Research has shown that incorporating this compound into polyvinyl chloride (PVC) significantly improves its thermal stability compared to standard formulations .
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylic acid 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as aldose reductase, which plays a role in diabetic complications . Additionally, it can modulate ion channels and receptors, leading to various pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Heterocyclic Variations
Table 1: Key Structural Differences
Key Observations:
- Heterocyclic Fusion: Replacement of the benzene ring in the parent compound with a thiophene (tenoxicam) alters electronic properties and bioavailability .
- Functional Groups : Carboxamide derivatives (e.g., piroxicam) exhibit higher target specificity due to hydrogen bonding with cyclooxygenase (COX) enzymes .
Physicochemical and Pharmacological Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Solubility : Ester derivatives (e.g., ethyl or methyl esters) show reduced aqueous solubility compared to carboxylic acid or carboxamide forms, limiting their direct therapeutic use .
- log P and Bioavailability : Higher lipophilicity in ester derivatives correlates with improved membrane permeability but requires metabolic activation .
Analytical Characterization:
- Mass Spectrometry: Fragmentation patterns of esters and amides derived from the parent compound show common ions at m/z 270 ([M+H]⁺) and diagnostic peaks for sulfone groups .
- X-ray Crystallography : Hydrogen bonding between the hydroxyl group and sulfone oxygen stabilizes the planar benzothiazine core .
Biological Activity
Overview
4-Hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylic acid 1,1-dioxide is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound is primarily recognized for its potential therapeutic applications in various medical fields, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities.
The compound's chemical structure allows it to interact with multiple biological targets. It is categorized under benzothiazines, which are known for their pharmacological versatility. The compound can undergo various chemical reactions such as oxidation and reduction, which can alter its biological activity.
The biological activity of this compound is attributed to its ability to inhibit specific enzymes and modulate various pathways. For instance, it has been shown to inhibit aldose reductase, an enzyme involved in diabetic complications. This inhibition contributes to its antidiabetic effects by reducing sorbitol accumulation in cells.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, studies have demonstrated that certain benzothiazine derivatives possess antibacterial and antifungal activities with IC50 values indicating effective concentrations against various pathogens .
Antidiabetic Activity
The compound has shown promising results in managing diabetes. In a study involving a mouse model, it led to reduced blood glucose levels and increased insulin secretion. The treatment resulted in lower levels of glycated hemoglobin and cholesterol, indicating its potential as a therapeutic agent for type II diabetes management .
Anticancer Activity
There is emerging evidence supporting the anticancer potential of this compound. Various derivatives have been tested against cancer cell lines, demonstrating cytotoxic effects. The mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of specific signaling pathways .
Other Biological Activities
Additional studies have highlighted the anti-inflammatory and neuroprotective effects of the compound. Its ability to scavenge free radicals contributes to its potential in preventing oxidative stress-related diseases .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound | Antimicrobial Activity | Antidiabetic Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|---|
| This compound | Yes | Yes | Yes | Yes |
| Benzothiazine Derivative A | Moderate | No | Moderate | Yes |
| Benzothiazine Derivative B | High | Moderate | High | No |
Case Studies
A notable case study involved the evaluation of the compound's effects on diabetic mice. The treated group exhibited significant improvements in metabolic parameters compared to control groups. Histological analysis revealed minimal necrosis in vital organs such as the liver and pancreas, suggesting a favorable safety profile alongside its therapeutic effects .
Q & A
Q. What are common synthetic routes for preparing 4-hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylic acid 1,1-dioxide?
The compound is typically synthesized via multi-step reactions starting from benzothiazine precursors. Key steps include:
- Alkylation : Introduction of the methyl group at position 2 using methyl iodide under reflux with anhydrous potassium carbonate in acetonitrile .
- Sulfonation : Oxidation of the thiazine ring to the 1,1-dioxide derivative using hydrogen peroxide or other oxidizing agents .
- Esterification/Functionalization : Conversion of the carboxylic acid group to esters (e.g., methyl or ethyl esters) via acid-catalyzed reactions . Yield optimization often involves solvent selection (e.g., acetonitrile or chloroform) and temperature control (reflux conditions).
Q. How is the crystal structure of this compound determined, and what conformational features are notable?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key findings include:
- Thiazine ring conformation : Distorted half-chair geometry due to pyramidal nitrogen (N1) and planar S1/C1/C6/C7 atoms .
- Intermolecular interactions : C–H⋯O and C–H⋯S hydrogen bonds stabilize the crystal lattice, forming zigzag chains along specific crystallographic axes .
- Torsional angles : For example, the C9–O4 bond length (1.336–1.352 Å) varies slightly depending on substitution and hydrogen bonding . Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for analysis .
Q. What spectroscopic techniques are used for characterization?
- NMR : H and C NMR confirm substituent positions (e.g., methyl groups at δ 1.23 ppm, aromatic protons at δ 6.77–7.92 ppm) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 442 [M-H]⁻) and fragmentation patterns validate structural integrity .
- IR spectroscopy : O–H stretches (~3400 cm⁻¹) and S=O vibrations (~1150–1350 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How do reaction conditions (e.g., catalysts, solvents) influence synthetic yields and purity?
- Catalysts : Potassium carbonate or triethylamine improves alkylation efficiency by deprotonating intermediates .
- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution, while chloroform aids in purification .
- Temperature : Reflux (70–100°C) accelerates reactions but may promote side products if not carefully controlled . Example: Ethylation with ethyl iodide achieves 77.8% yield under reflux vs. 36% at room temperature .
Q. What strategies resolve contradictions in biological activity data for benzothiazine derivatives?
- Structure-activity relationship (SAR) studies : Modifying substituents (e.g., methoxy vs. methyl groups) alters anti-inflammatory potency. For example, 4-hydroxy derivatives show enhanced activity compared to 4-ethoxy analogs .
- Target validation : Use receptor-binding assays (e.g., NMDA receptor glycine site) to distinguish direct effects from off-target interactions .
- Metabolite profiling : Identify active metabolites (e.g., 5-hydroxypiroxicam) via HPLC-MS to explain discrepancies in in vivo vs. in vitro data .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking studies : Molecular docking into the COX-2 active site reveals hydrogen bonding between the 4-hydroxy group and Arg120/His90 residues .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gap) to correlate with antioxidant capacity .
- MD simulations : Assess stability of ligand-receptor complexes under physiological conditions (e.g., solvation effects) .
Methodological Recommendations
- For crystallography : Use SHELXL for refinement and validate hydrogen-bonding networks with PLATON .
- For SAR studies : Combine synthetic diversification (e.g., introducing electron-withdrawing groups) with in vitro enzyme inhibition assays .
- For reproducibility : Document solvent purity (HPLC-grade) and reaction atmosphere (N/Ar) to minimize variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
